6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXUAKTXDJPAG-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid typically involves the following steps:
Ethenylation: The addition of a 4-fluorophenyl ethenyl group to the quinoline ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 of the quinoline ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for generating derivatives with modified biological or physical properties.
Mechanistic Insight : The electron-withdrawing effect of the quinoline nitrogen enhances the electrophilicity of the C-Br bond, facilitating substitution via a two-step addition-elimination pathway .
Reactivity of the Ethenyl Bridge
The conjugated ethenyl group (-CH=CH-) between the quinoline and fluorophenyl rings participates in addition and cycloaddition reactions.
Research Finding : Hydrogenation of the ethenyl group reduces planarity, potentially altering biological activity by modulating DNA intercalation capacity .
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 enables derivatization into esters, amides, and anhydrides.
Application : Amide derivatives show enhanced bioavailability in pharmacological studies .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS at positions activated by electron-donating or -withdrawing groups.
Regioselectivity : Electron-withdrawing groups (e.g., -COOH) deactivate the ring, directing substitution to position 3 or 5 .
Oxidation and Reduction Reactions
The compound’s redox behavior is influenced by its conjugated system and substituents.
Key Insight : N-Oxide formation enhances water solubility, making the compound more suitable for aqueous biological assays .
Photochemical Reactions
The ethenyl bridge and aromatic system enable [2+2] cycloadditions under UV light.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, acetone | Cyclobutane adduct | Stereochemistry depends on irradiation |
Application : Photodynamic derivatives are explored for targeted cancer therapies .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H11BrFNO2
- Molecular Weight : 346.15 g/mol
- IUPAC Name : 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
- CAS Number : 926254-74-2
The structure features a quinoline backbone, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Properties
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overexpressed in cancer cells. The potential of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid as a CDK inhibitor could position it as a candidate for cancer therapy .
Case Study: CDK Inhibition
- Objective : To evaluate the inhibitory effects on CDK4.
- Methodology : A pharmacophore model was developed to identify structural features essential for activity.
- Results : The model demonstrated a strong correlation with experimental data, suggesting that modifications to the quinoline structure could enhance potency against CDK4 .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of quinoline derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals opens avenues for developing new materials with specific electronic or catalytic properties.
Photovoltaic Applications
Research into organic photovoltaic materials has highlighted the role of quinoline derivatives in enhancing light absorption and charge transport. The incorporation of this compound into polymer blends could improve the efficiency of solar cells .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Research | Inhibition of CDK enzymes | Development of new cancer therapies |
| Antimicrobial Agents | Effective against bacterial strains | Treatment options for infections |
| Material Science | Used in organic photovoltaics | Enhanced efficiency in solar energy |
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it could inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Halogen Modifications
- 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 351327-32-7): Replaces fluorine with chlorine at the phenyl group. Chlorine’s larger atomic radius and lower electronegativity may alter binding affinity compared to fluorine .
- 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (HL1): Lacks the bromine at position 6 and the ethenyl bridge, reducing molecular weight (283.25 g/mol vs. 382.2 g/mol) and conjugation .
Aryl Group Modifications
- 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS 926209-48-5): Substitutes fluorine with an ethyl group, increasing hydrophobicity and steric bulk .
- 6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926216-76-4): Incorporates a trifluoromethyl group, introducing strong electron-withdrawing effects and enhanced metabolic stability .
Heterocyclic Replacements
- 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 350998-12-8): Replaces the fluorophenyl-ethenyl group with a methylfuran, reducing aromaticity and altering electronic properties .
Functional Group Comparisons
Carboxylic Acid Derivatives
- Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): Esterifies the carboxylic acid and adds a piperazinyl-benzoate moiety, improving solubility but reducing hydrogen-bonding capacity .
- 6-Bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide: Converts the acid to an amide, enhancing cell permeability but limiting metal coordination .
Key Trends
Carboxylic Acid : Critical for solubility and metal chelation, but ester/amide derivatives (e.g., C4 ) may improve bioavailability.
Antimicrobial Activity
- HL1 (2-(4-fluorophenyl)quinoline-4-carboxylic acid): Demonstrated moderate activity against bacterial and fungal strains . The target compound’s bromine and ethenyl group may enhance this activity through improved target interaction.
- Piperazinyl Derivatives (C1–C7) : Showed varied activity depending on substituents, with C4 (fluorophenyl) exhibiting optimal pharmacokinetics .
Biological Activity
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline class, characterized by its complex structure that includes a bromo substituent, a fluoro-substituted phenyl ring, and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an antimicrobial, anticancer, and anti-inflammatory agent.
- Molecular Formula : C₁₈H₁₁BrFNO₂
- Molecular Weight : 372.19 g/mol
- CAS Number : 926254-74-2
The presence of the fluorophenyl group enhances the compound's electronic properties, increasing lipophilicity and metabolic stability, which are critical for its biological activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit various bacterial strains. The specific mechanisms often involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro tests reveal that derivatives with halogen substitutions demonstrate enhanced antimicrobial efficacy compared to their unsubstituted counterparts .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has been shown to induce apoptosis in breast cancer cells (MCF-7) at concentrations that correlate with significant reductions in cell viability. For example, a related study indicated that certain quinoline derivatives exhibited IC50 values ranging from 168.78 µM to 257.87 µM against MCF-7 cells, suggesting a promising lead for further development .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | ~200 | Apoptosis induction |
| Related Quinoline Derivative | T-24 | 257.87 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. The mechanism typically involves the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study demonstrated that quinoline derivatives with bromo and fluoro substitutions showed enhanced antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of unsubstituted analogs . -
Anticancer Mechanism Exploration :
Molecular docking studies have been conducted to explore how this compound interacts with specific kinases involved in cancer progression. These studies suggest that the compound binds effectively to active sites of target proteins, potentially leading to selective inhibition of cancer cell growth . -
Inflammation Modulation :
Research has indicated that certain quinoline derivatives can reduce inflammation markers in vitro, suggesting a pathway for therapeutic applications in diseases characterized by excessive inflammation .
Q & A
Q. What is the standard synthetic route for 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid?
The compound is typically synthesized via esterification of the precursor acid. A common method involves refluxing 6-bromo-2-arylquinoline-4-carboxylic acid derivatives in absolute ethanol with concentrated sulfuric acid as a catalyst. After 15–17 hours of reflux, the product is precipitated by pouring the mixture into ice, followed by filtration and purification via column chromatography (silica gel, petroleum ether:ethyl acetate = 9:1 v/v) .
Q. How is the structure of this compound verified post-synthesis?
Structural characterization employs:
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the ethenyl group) .
- Mass spectrometry : HRMS for molecular weight validation .
- X-ray crystallography : To resolve crystal packing and confirm stereochemical assignments, as demonstrated in ethyl ester analogs .
Q. What purification methods are recommended for this compound?
- Column chromatography : Silica gel (60–120 mesh) with a non-polar solvent system (e.g., petroleum ether:ethyl acetate) .
- Recrystallization : Slow evaporation of solvents (e.g., ethanol) to obtain block-shaped crystals .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst concentration) influence the yield of the ethenyl group formation?
- Catalyst optimization : Sulfuric acid concentration must balance between accelerating esterification and avoiding side reactions (e.g., dehydration). Excess acid may degrade the quinoline core .
- Solvent choice : Absolute ethanol ensures solubility of intermediates while minimizing hydrolysis. Polar aprotic solvents like DMF are avoided due to potential side reactions with bromo substituents .
- Reaction monitoring : TLC (hexane:ethyl acetate = 9:1 v/v) is critical to track reaction progression and optimize reflux duration .
Q. How do substituents on the quinoline core affect biological activity?
- Bromo group : Enhances electrophilicity, facilitating interactions with biological targets (e.g., bacterial enzymes). In analogs, bromo substituents at position 6 correlate with improved antibacterial activity against Staphylococcus aureus .
- 4-Fluorophenyl ethenyl group : The fluorinated aromatic ring increases lipophilicity, enhancing membrane permeability. However, steric effects may reduce binding affinity in certain protein pockets .
Q. How can contradictions in reported biological data (e.g., varying MIC values) be resolved?
- Strain-specific activity : For example, MIC values against E. coli (128 μg/mL) vs. S. aureus (64 μg/mL) highlight differences in bacterial membrane structure or efflux pump efficiency .
- Methodological variability : Agar diffusion (zone of inhibition) vs. broth dilution (MIC) assays may yield divergent results due to diffusion limitations in solid media .
Methodological Challenges
Q. What analytical challenges arise in detecting stereoisomers of the ethenyl group?
Q. How can computational tools aid in optimizing this compound’s bioactivity?
- Molecular docking : Predict binding modes with targets like DNA gyrase (antibacterial) or kinase domains (anticancer). For example, cadmium complexes of quinoline derivatives show enhanced DNA interaction via metal coordination .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed MIC values to design derivatives with improved potency .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
